1,4-Anhydro-2,3-di-O-isopropylidene-4-thio-D-ribitol

Description

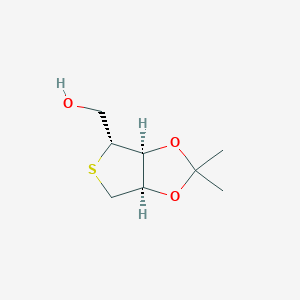

((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol is a chiral bicyclic compound featuring a tetrahydrothieno[3,4-d][1,3]dioxole core with a hydroxymethyl substituent at the 4-position. This molecule is characterized by its sulfur-containing heterocycle (thiophene ring fused to a dioxolane), which distinguishes it from oxygen-based analogs. It is synthesized via bromination and subsequent reduction, yielding a colorless oil with a moderate efficiency of 61% . Its benzoate derivative, ((3aS,4R,6aR)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methyl benzoate, is also reported, highlighting its utility as a synthetic intermediate for prodrug development .

Properties

IUPAC Name |

[(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S/c1-8(2)10-5-4-12-6(3-9)7(5)11-8/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCABSTBYVZTCQI-XVMARJQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CSC(C2O1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2CS[C@@H]([C@H]2O1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol typically involves a multi-step process. One common method starts with the regioselective ring-opening of isosorbide using Me3SiI in the presence of acetone, followed by an intramolecular nucleophilic substitution to form the corresponding epoxide. The final step involves the formation of the desired compound through a reaction with benzonitrile in the presence of BF3·Et2O .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, particularly at the methanol group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of novel catalysts and ligands for organometallic reactions .

Biology and Medicine

Its derivatives may exhibit biological activities that are useful in treating various diseases .

Industry

In the industrial sector, ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol is used in the synthesis of polymers and other materials with specialized properties .

Mechanism of Action

The mechanism of action of ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Tetrahydrofuro[3,4-d][1,3]dioxole Derivatives

- Example: [(3aR,4R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methanol (CAS: 72402-14-3) Structure: Replaces the thiophene ring with a furan, introducing an oxygen atom instead of sulfur. Properties: Lower molecular weight (204.22 g/mol vs. 218.27 g/mol for the thieno analog) due to the absence of sulfur. The methoxy group enhances lipophilicity compared to the hydroxymethyl group . Synthesis: Derived from isosorbide, a sustainable feedstock, via a three-step strategy with a 46% overall yield .

Tetrahydrocyclopenta[d][1,3]dioxole Derivatives

- Example: (3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol Structure: Cyclopentane fused to dioxolane, with an amino substituent. Applications: Used in chiral synthons for bioactive molecules, leveraging the amino group for further functionalization .

Substituent Variations

Halogenated Derivatives

- Applications: Investigated in antiviral and anticancer research due to its nucleoside-like structure .

Silane-Protected Derivatives

- Example: tert-Butyl(((3aS,4R,6aR)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methoxy)diphenylsilane Synthesis: Silane protection of the hydroxymethyl group enables selective reactivity in multi-step syntheses .

Physicochemical Properties Comparison

Biological Activity

((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol is a complex organic compound notable for its unique tetrahydrothieno-dioxole structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C8H14O3S, with a molecular weight of 190.26 g/mol. The stereochemistry indicated by (3aS, 4R, 6aR) plays a significant role in its biological interactions and efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3S |

| Molecular Weight | 190.26 g/mol |

| CAS Number | 596103-06-9 |

The biological activity of ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The compound's unique structure allows it to modulate specific pathways involved in cellular processes.

Key Mechanisms:

- Antioxidant Activity : Compounds with similar structures have been shown to exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress in cells.

- Cytotoxic Effects : Research indicates that this compound may possess cytotoxic effects against various cancer cell lines. Structural modifications can enhance or diminish these effects.

Research Findings

Several studies have investigated the biological activities associated with ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol or related compounds.

- Antioxidant Studies : A comparative analysis of related compounds demonstrated that structural variations significantly affect their antioxidant efficacy. For instance, compounds with a thieno-dioxole moiety exhibited enhanced free radical scavenging abilities compared to their analogs lacking this feature.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against human epithelial colorectal adenocarcinoma cells (HCT116). The degree of cytotoxicity correlates with the presence and arrangement of functional groups within the molecule.

- Enzymatic Interactions : Preliminary studies suggest that ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol may inhibit specific enzymes involved in cancer progression. This inhibition could be linked to the compound's ability to bind tightly to the active sites of these enzymes.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study 1 : A study investigating the antioxidant properties found that derivatives showed a significant reduction in lipid peroxidation levels in cellular models exposed to oxidative stress.

- Case Study 2 : In a preclinical trial assessing cytotoxicity against HCT116 cells, one derivative demonstrated an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol, and what yields are achievable?

- Methodology : The compound is synthesized via multistep reactions involving protective group chemistry. For example, a three-reaction strategy starting from isosorbide achieved an overall yield of 46% using sequential protection, coupling, and deprotection steps . Another approach used acetone with 2,2-dimethoxypropane and p-toluenesulfonic acid as catalysts, yielding intermediates that were further functionalized .

- Key Considerations :

-

Purification via flash chromatography or recrystallization is critical for isolating stereoisomers .

-

Reaction conditions (e.g., inert atmosphere, temperature) significantly impact yield .

Method Key Reagents/Conditions Yield Reference Three-step strategy Isosorbide, coupling agents 46% Acid-catalyzed acetonide 2,2-Dimethoxypropane, p-TsOH 42–87%

Q. How should this compound be stored to ensure stability?

- Storage Guidelines :

- Store in a dark place under inert atmosphere (e.g., argon) at 2–8°C to prevent oxidation and hydrolysis .

- Use amber glass vials to minimize light-induced degradation .

- Degradation Pathways :

- Hydrolysis of the dioxolane ring under acidic/basic conditions .

- Oxidation of the hydroxymethyl group in humid environments .

Q. What analytical techniques are recommended for characterizing purity and structure?

- Primary Methods :

- NMR Spectroscopy : and NMR confirm stereochemistry and functional groups (e.g., δ 127–131 ppm for aromatic protons in related analogs) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks for derivatives) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns) assesses purity (>95% typical for intermediates) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

- Strategies :

- Use chiral auxiliaries or enantioselective catalysts to control stereocenters. For example, diastereomeric separation via chromatography was critical in isolating the (3aR,4R,6aR)-isomer .

- Computational modeling (e.g., DFT) predicts favorable transition states for stereocontrol .

Q. What strategies optimize reaction conditions to improve yields and reduce byproducts?

- Key Approaches :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions .

- Catalyst Screening : Mg(OtBu) improved coupling efficiency in phosphonate derivatives .

- Temperature Gradients : Stepwise heating (e.g., 0°C → 40°C) minimizes side reactions during functionalization .

- Data-Driven Example : Optimizing the acetonide formation step with p-toluenesulfonic acid increased yields from 42% to 87% by adjusting stoichiometry and reaction time .

Q. How do structural modifications influence biological activity in antiviral applications?

- Structural-Activity Insights :

- The hydroxymethyl group is critical for prodrug activation. For instance, isobutyrate ester derivatives (e.g., Molnupiravir impurities) exhibit altered pharmacokinetics due to esterase hydrolysis .

- Substitutions on the dioxolane ring (e.g., chloro, amino groups) modulate binding affinity to viral polymerases .

- Case Study : Replacing the thieno group with a furan ring in analogs reduced cytotoxicity while retaining antiviral potency .

Data Contradiction Analysis

- Yield Discrepancies : Variations in reported yields (e.g., 42% vs. 87% for similar steps ) may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or catalyst purity.

- Stereochemical Outcomes : Conflicting diastereomer ratios in related syntheses highlight the need for standardized reaction monitoring (e.g., in situ NMR) to ensure reproducibility.

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.